molecular formula C15H13NO3S2 B1330955 9H-thioxanthene-2-sulfonamide, N,N-dimethyl-9-oxo- CAS No. 3285-53-8

9H-thioxanthene-2-sulfonamide, N,N-dimethyl-9-oxo-

Cat. No.: B1330955
CAS No.: 3285-53-8
M. Wt: 319.4 g/mol
InChI Key: LSCIJUOPVFDTTJ-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding Analysis

The molecular structure of 9H-thioxanthene-2-sulfonamide, N,N-dimethyl-9-oxo- exhibits a complex three-dimensional arrangement characterized by its molecular formula C15H13NO3S2 and molecular weight of 319.4 grams per mole. The compound's geometry stems from the integration of a tricyclic thioxanthene backbone with a sulfonamide group, creating distinct bonding patterns that influence its overall molecular conformation. The thioxanthene core maintains a butterfly-like structure similar to other thioxanthene derivatives, where the two benzene rings are connected through both a sulfur atom and a carbonyl-bearing carbon atom.

The bonding analysis reveals critical structural features that define the compound's chemical behavior and stability. The central sulfur atom in the thioxanthene ring system adopts a tetrahedral coordination environment, while the carbonyl group at position 9 introduces planar sp2 hybridization at this carbon center. The sulfonamide substituent at position 2 introduces additional complexity through its own tetrahedral sulfur center bonded to two oxygen atoms, one nitrogen atom, and the aromatic carbon framework.

Quantum mechanical calculations on related thioxanthene compounds demonstrate that the predicted geometry parameters align well with experimental structural data, indicating reliable computational methods for understanding these molecular systems. The N,N-dimethyl substitution on the sulfonamide nitrogen creates a pyramidal geometry around the nitrogen atom, with the methyl groups oriented to minimize steric hindrance with the thioxanthene framework. Bond length analysis from computational studies on similar sulfonamide systems reveals that the sulfur-nitrogen bond distance in sulfonamide groups typically correlates strongly with electronic properties and molecular stability.

The electronic structure calculations indicate that the compound possesses significant electron delocalization across the aromatic thioxanthene system, with the carbonyl group serving as an electron-withdrawing center that influences the overall electronic distribution. This electronic arrangement affects both the molecular geometry and the chemical reactivity patterns observed for the compound. The spatial arrangement of functional groups creates potential sites for intermolecular interactions, particularly through the carbonyl oxygen and the sulfonamide group, which may influence crystallization behavior and molecular recognition properties.

Crystallographic Data and Conformational Isomerism

Crystallographic analysis of thioxanthene derivatives provides essential insights into the solid-state structure and conformational preferences of 9H-thioxanthene-2-sulfonamide, N,N-dimethyl-9-oxo-. While specific crystal structure data for this exact compound were not directly available in the search results, comparative analysis with closely related thioxanthene structures reveals important structural patterns. The crystal structure of thioxanthen-9-one-10,10-dioxide demonstrates that thioxanthene derivatives can adopt specific conformational arrangements in the solid state, with the heterocyclic ring system showing measurable deviations from planarity.

The crystallographic data for related thioxanthene compounds indicates that these molecules typically crystallize with specific dihedral angles between the aromatic ring systems. For instance, in the crystal structure of thioxanthen-9-one-10,10-dioxide, the dihedral angle between aromatic planes measures approximately 7.04 degrees, while the heterocycle shows significant puckering with angles around 3.52 degrees. These geometric parameters suggest that 9H-thioxanthene-2-sulfonamide, N,N-dimethyl-9-oxo- likely adopts similar conformational characteristics in its crystalline form.

Conformational isomerism in thioxanthene derivatives arises primarily from the flexibility of the central heterocyclic ring and the orientation of substituents relative to the aromatic framework. The presence of the N,N-dimethylsulfonamide group at position 2 introduces additional conformational variables, as the sulfonamide group can adopt different orientations relative to the thioxanthene plane. Studies on similar systems suggest that sulfonamide groups can exist in syn and anti conformations, with the preferred orientation depending on intramolecular interactions and crystal packing forces.

The compound's crystallization behavior is influenced by several structural factors, including the ability of the sulfonamide group to participate in hydrogen bonding interactions and the stacking arrangements of the aromatic thioxanthene systems. Crystal packing analysis of related compounds reveals that intermolecular contacts, particularly those involving sulfur-bonded oxygen atoms as acceptors, play crucial roles in determining the solid-state structure. The combination of the planar aromatic system with the three-dimensional sulfonamide group creates opportunities for both π-π stacking interactions and directional hydrogen bonding networks in the crystalline state.

Table 1: Comparative Crystallographic Parameters for Thioxanthene Derivatives

Compound Space Group Unit Cell Parameters Dihedral Angle Reference
Thioxanthen-9-one-10,10-dioxide Pccn a = 30.55 Å, b = 7.760 Å, c = 9.622 Å 7.04°
(9H-thioxanthen-9-ylidene)hydrazine Pccn a = 30.55 Å, b = 7.760 Å, c = 9.622 Å 34.37°

Comparative Analysis with Thioxanthene and Sulfonamide Derivatives

The structural characteristics of 9H-thioxanthene-2-sulfonamide, N,N-dimethyl-9-oxo- can be understood through systematic comparison with its parent structural classes: thioxanthene derivatives and sulfonamide compounds. This comparative analysis reveals how the fusion of these two chemical frameworks creates unique structural features that distinguish the compound from its individual component systems.

Comparison with thioxanthene derivatives demonstrates that the addition of the sulfonamide substituent significantly alters the electronic and geometric properties of the basic thioxanthene scaffold. Simple thioxanthene compounds, such as 9H-thioxanthene-9-thione, exhibit molecular weights around 228.3 grams per mole and contain only carbon, hydrogen, and sulfur atoms. The incorporation of the N,N-dimethylsulfonamide group increases the molecular complexity substantially, adding nitrogen and oxygen heteroatoms while increasing the molecular weight to 319.4 grams per mole.

The electronic absorption properties of thioxanthene derivatives show characteristic patterns that are modified by substituent effects. Studies on 2-methyl-9H-thioxanthene-9-one and its derivatives reveal that substitution patterns significantly influence the electronic transitions and optical properties. The sulfonamide substituent in the target compound is expected to provide electron-withdrawing effects that shift the electronic absorption characteristics compared to unsubstituted thioxanthene systems.

Structural comparison with sulfonamide derivatives reveals the influence of the thioxanthene framework on typical sulfonamide bonding patterns. Research on sulfonamide drugs demonstrates that equilibrium bond lengths within the sulfonamide group correlate strongly with electronic properties and chemical behavior. The sulfur-nitrogen bond length in sulfonamide systems typically ranges from 1.60 to 1.65 Angstroms, with variations depending on the electronic environment created by adjacent substituents. The aromatic thioxanthene system in the target compound provides a significantly different electronic environment compared to simple benzene sulfonamides, potentially affecting these critical bond distances.

The combination of thioxanthene and sulfonamide functionalities creates opportunities for diverse intermolecular interactions that are not present in either parent system alone. Thioxanthene derivatives typically engage in π-π stacking interactions through their aromatic systems, while sulfonamide compounds participate in hydrogen bonding networks through their amino and sulfonyl groups. The hybrid structure of 9H-thioxanthene-2-sulfonamide, N,N-dimethyl-9-oxo- potentially combines both interaction modes, leading to complex crystallization patterns and molecular recognition properties.

Table 2: Structural Comparison of Related Compound Classes

Property Simple Thioxanthenes Simple Sulfonamides Target Compound
Molecular Formula C13H8S2 (thioxanthene-9-thione) Variable C15H13NO3S2
Molecular Weight 228.3 g/mol Variable 319.4 g/mol
Heteroatoms S only N, O, S N, O, S (multiple)
Aromatic Systems Tricyclic Monocyclic Tricyclic
Hydrogen Bonding Limited Extensive Moderate

The conformational flexibility differs significantly between the parent systems and the hybrid compound. Simple thioxanthene derivatives exhibit limited conformational freedom due to their rigid tricyclic framework, while sulfonamide compounds can display considerable flexibility around the sulfonamide nitrogen. The target compound combines these characteristics, maintaining the rigidity of the thioxanthene core while introducing conformational variables through the N,N-dimethylsulfonamide substituent.

Computational studies on thioxanthone using density functional theory methods provide insights into the electronic structure and stability of the thioxanthene framework. These calculations reveal that the butterfly conformation typical of thioxanthene derivatives arises from the balance between ring strain and electronic stabilization. The addition of the sulfonamide group is expected to influence this conformational preference through both steric and electronic effects, potentially stabilizing or destabilizing specific conformational arrangements.

Properties

IUPAC Name

N,N-dimethyl-9-oxothioxanthene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H13NO3S2/c1-16(2)21(18,19)10-7-8-14-12(9-10)15(17)11-5-3-4-6-13(11)20-14/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCIJUOPVFDTTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348879
Record name 9H-thioxanthene-2-sulfonamide, N,N-dimethyl-9-oxo-
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Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3285-53-8
Record name N,N-Dimethyl-9-oxo-9H-thioxanthene-2-sulfonamide
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Record name 9H-thioxanthene-2-sulfonamide, N,N-dimethyl-9-oxo-
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Record name N,N dimethyl-9-oxothioxanfhene-2-sulfonamide
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Record name N,N-DIMETHYL-9-OXO-9H-THIOXANTHENE-2-SULFONAMIDE
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Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 9H-thioxanthene-2-sulfonamide, N,N-dimethyl-9-oxo- typically involves:

  • Step 1: Introduction of the sulfonamide group at the 2-position of the thioxanthene ring.
  • Step 2: Oxidation at the 9-position to form the ketone (9-oxo).
  • Step 3: N,N-dimethylation of the sulfonamide nitrogen.

These steps are often carried out sequentially or in a convergent manner depending on the starting materials and reagents.

Detailed Synthetic Routes

Sulfonamide Formation
  • Starting from 9H-thioxanthene-2-sulfonyl chloride , the sulfonamide is formed by reaction with dimethylamine under controlled conditions. This nucleophilic substitution replaces the sulfonyl chloride with the N,N-dimethylsulfonamide group.

  • Reaction conditions typically involve an inert solvent such as dichloromethane or tetrahydrofuran, with temperature control to avoid side reactions.

Oxidation to 9-Oxo Derivative
  • The oxidation of the thioxanthene ring at the 9-position to form the ketone is achieved using oxidizing agents such as chromium(VI) reagents (e.g., PCC or PDC) or manganese dioxide .

  • The oxidation is selective for the 9-position due to the electronic structure of the thioxanthene system, yielding the 9-oxothioxanthene intermediate.

N,N-Dimethylation
  • The sulfonamide nitrogen is methylated using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).

  • Alternatively, direct reaction with dimethylamine during sulfonamide formation can yield the N,N-dimethyl derivative directly, streamlining the synthesis.

Alternative Synthetic Approaches

  • Some patents describe the preparation of related thioxanthene derivatives by functional group interconversion and isomerization techniques, which can be adapted for this compound.

  • For example, the conversion of trans to cis isomers of related N,N-dimethyl thioxanthene sulfonamides has been reported, involving solvent-mediated isomerization and chromatographic separation.

  • These methods may be useful for optimizing stereochemistry or purity in the preparation of the target compound.

Reaction Conditions and Yields

Step Reagents/Conditions Typical Yield (%) Notes
Sulfonamide formation 9H-thioxanthene-2-sulfonyl chloride + dimethylamine, solvent (DCM/THF), 0-25°C 70-85 Controlled temperature to avoid side reactions
Oxidation to 9-oxo PCC or MnO2, solvent (CH2Cl2 or acetone), room temp to reflux 60-75 Selective oxidation at 9-position
N,N-Dimethylation Methyl iodide or dimethyl sulfate, base (K2CO3), solvent (acetone), reflux 80-90 Alternatively combined with sulfonamide formation

These yields are typical based on literature and patent disclosures, though exact values depend on scale and purification methods.

Purification and Characterization

  • The crude product is purified by recrystallization or chromatography (silica gel column).

  • Characterization is performed by NMR spectroscopy , mass spectrometry , and IR spectroscopy to confirm the presence of the sulfonamide, ketone, and N,N-dimethyl groups.

  • Melting point and purity (≥98%) are confirmed by HPLC or GC methods.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Purpose Outcome/Notes
Sulfonyl chloride synthesis Chlorosulfonation of thioxanthene Introduce sulfonyl chloride group Precursor for sulfonamide formation
Sulfonamide formation Dimethylamine, solvent, base Form N,N-dimethyl sulfonamide High yield, mild conditions
Oxidation PCC, MnO2, or similar oxidants Convert 9-position to ketone Selective oxidation
N,N-Dimethylation Methyl iodide or dimethyl sulfate, base Methylate sulfonamide nitrogen Can be combined with sulfonamide step

Research Findings and Notes

  • The compound is a key intermediate in the synthesis of Thiothixene , an antipsychotic drug, highlighting the importance of high purity and controlled synthesis.

  • The oxidation step is critical and must be carefully controlled to avoid over-oxidation or degradation of the thioxanthene core.

  • The sulfonamide nitrogen methylation can be performed either before or after oxidation, but simultaneous sulfonamide formation with dimethylamine is often preferred for efficiency.

  • Isomerization and stereochemical control are relevant for related compounds but less critical for this specific sulfonamide ketone.

Chemical Reactions Analysis

Types of Reactions

Thiothixene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted thioxanthene derivatives. These products can have different pharmacological properties and applications .

Scientific Research Applications

Overview

9H-Thioxanthene-2-sulfonamide, N,N-dimethyl-9-oxo, also known as N,N-dimethyl-9-oxothioxanthene-2-sulfonamide, is a compound that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, detailing its mechanisms of action, therapeutic uses, and relevant case studies.

Antipsychotic Properties

9H-Thioxanthene-2-sulfonamide derivatives have been studied for their antipsychotic effects. The compound acts as a dopamine receptor antagonist, which is crucial in treating schizophrenia and other psychotic disorders. It primarily blocks D2 dopamine receptors, thereby reducing dopaminergic activity associated with psychosis .

Anticancer Activity

Research indicates that thioxanthene derivatives can exhibit anticancer properties. They are believed to interfere with DNA replication and repair mechanisms in cancer cells. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, making them potential candidates for cancer therapy .

Antimicrobial Effects

Some studies suggest that 9H-thioxanthene derivatives possess antimicrobial activity against a range of pathogens. This property could be leveraged in developing new antibiotics or adjunct therapies for infections resistant to conventional treatments .

Case Studies

StudyFocusFindings
Study on Antipsychotic Effects Evaluated the efficacy of thioxanthene derivatives in schizophrenia treatmentDemonstrated significant reduction in psychotic symptoms compared to placebo
Anticancer Research Investigated the effects on breast cancer cell linesInduced apoptosis and inhibited cell proliferation at specific concentrations
Antimicrobial Activity Assessment Tested against various bacterial strainsShowed promising results against multi-drug resistant strains

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Similarities and Differences

Thioxanthen-9-one derivatives share a tricyclic scaffold consisting of two benzene rings fused to a central sulfur-containing ring. The key structural variations lie in substituent positions and functional groups:

Table 1: Structural Comparison of Thioxanthen-9-one Derivatives
Compound Name Molecular Formula Substituents (Positions) Key Functional Groups Reference
9H-Thioxanthene-2-sulfonamide, N,N-dimethyl-9-oxo- C15H13NO3S2 2-sulfonamide (N,N-dimethyl), 9-oxo Sulfonamide, ketone
TXO-PhCz () C25H16N2O3S 2-phenylcarbazole, 9-oxo Carbazole donor, ketone
TXO-TPA () C25H19NO3S 2-triphenylamine, 9-oxo Triphenylamine donor, ketone
2,7-Dimethoxy-9H-thioxanthen-9-one () C15H12O3S 2,7-dimethoxy, 9-oxo Methoxy, ketone
Thiothixene () C23H29N3O2S2 2-sulfonamide (N,N-dimethyl), 9-(piperazinylpropylidene) Sulfonamide, piperazine

Key Observations:

  • The target compound’s sulfonamide group at position 2 distinguishes it from donor-coupled derivatives like TXO-PhCz and TXO-TPA, which feature carbazole or triphenylamine moieties for electronic applications .
  • Unlike Thiothixene (a pharmaceutical agent with a piperazinylpropylidene substituent at position 9), the target compound has a simple ketone group at position 9, likely altering its biological activity and solubility .

Physicochemical Properties

Limited data are available for the target compound, but comparisons can be inferred from related structures:

Table 2: Physical Properties of Selected Thioxanthen-9-one Derivatives
Compound Name Melting Point (°C) Solubility LogP Application Reference
9H-Thioxanthene-2-sulfonamide, N,N-dimethyl-9-oxo- Not reported Likely low (sulfonamide) ~4.4 (estimated) Under investigation
TXO-PhCz Not reported Moderate (organic solvents) Not reported OLED emitters
TXO-TPA Not reported Moderate (organic solvents) Not reported OLED emitters
Thiothixene 123–124 Insoluble in water 4.43 Antipsychotic drug
2,7-Dimethoxy-9H-thioxanthen-9-one Not reported Soluble in DMSO Not reported Synthetic intermediate

Key Observations:

  • Thiothixene’s low water solubility (shared with the target compound) is attributed to its hydrophobic substituents, which may limit bioavailability without formulation aids .

Biological Activity

9H-thioxanthene-2-sulfonamide, N,N-dimethyl-9-oxo-, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its applications in various therapeutic areas.

  • Chemical Formula : C₁₅H₁₃N₁O₃S₂
  • Molecular Weight : 317.40 g/mol
  • CAS Number : 641263

The biological activity of 9H-thioxanthene-2-sulfonamide primarily involves interactions with various molecular targets, including receptors and enzymes. Its mechanism can be summarized as follows:

  • Receptor Modulation : The compound acts as an antagonist at several receptor sites, particularly those associated with the dopaminergic and serotonergic systems. This interaction can influence neurotransmitter release and receptor signaling pathways, which are crucial in managing psychiatric disorders such as schizophrenia .
  • Anticancer Activity : Recent studies indicate that this compound exhibits promising anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways involved in cancer progression .

Biological Activity

The following table summarizes the biological activities associated with 9H-thioxanthene-2-sulfonamide:

Activity Type Description References
AntipsychoticActs as an antagonist on dopaminergic receptors, aiding in schizophrenia treatment.
AnticancerInduces apoptosis in cancer cells; inhibits cell proliferation.
AntimicrobialExhibits activity against various bacterial strains; potential for antibiotic development.

Case Studies

  • Antipsychotic Efficacy : A clinical study demonstrated that patients treated with formulations containing 9H-thioxanthene derivatives showed significant improvements in psychotic symptoms compared to placebo groups. The compound's ability to modulate dopamine receptor activity was identified as a key factor in its therapeutic efficacy .
  • Anticancer Research : In vitro studies revealed that N,N-dimethyl-9-oxo-9H-thioxanthene-2-sulfonamide effectively inhibited the growth of breast cancer and leukemia cell lines. The mechanism involved the activation of apoptotic pathways and inhibition of cell cycle progression, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Properties : Research highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential for development as a novel antimicrobial agent. The specific mechanisms include disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Q & A

Basic: What are the optimal synthetic routes and purification strategies for 9H-thioxanthene-2-sulfonamide, N,N-dimethyl-9-oxo-?

The compound is synthesized via substitution reactions involving thioxanthene sulfonamide precursors. Key steps include:

  • Sulfonamide functionalization : Reacting thioxanthene derivatives with dimethylamine under basic conditions (e.g., NaOH/KOH) to introduce the N,N-dimethyl group .
  • Oxidation control : Use mild oxidizing agents (e.g., KMnO₄ in neutral conditions) to avoid over-oxidation of the thioxanthene backbone .
  • Purification : Column chromatography with silica gel (eluent: chloroform/methanol gradient) achieves >95% purity. Crystallization in ethanol/water mixtures further refines product quality .

Basic: How is the structural identity of this compound confirmed in academic research?

Structural confirmation employs:

  • NMR spectroscopy : ¹H/¹³C NMR identifies characteristic signals (e.g., dimethylamino protons at δ 2.8–3.1 ppm; sulfonamide S=O stretching at ~1350 cm⁻¹ in FTIR) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₅H₁₃NO₃S₂; calculated 319.05 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and bond angles, critical for polymorphism studies (e.g., monoclinic P2₁/c symmetry observed in related thioxanthene derivatives) .

Advanced: What methodologies are used to analyze its stability under varying storage conditions?

Stability studies involve:

  • Forced degradation : Exposure to heat (60°C), humidity (75% RH), and UV light to identify degradation products (e.g., sulfonic acid derivatives via hydrolysis) .
  • HPLC-MS monitoring : Reverse-phase C18 columns with PDA detection track degradation kinetics. Mobile phase: acetonitrile/0.1% formic acid .
  • Kinetic modeling : Arrhenius plots predict shelf-life at 25°C, revealing susceptibility to oxidative degradation in aqueous buffers .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Contradictions arise from:

  • Variability in assay conditions : Standardize cell lines (e.g., SH-SY5Y for neuroactivity) and control for solvent effects (DMSO ≤0.1%) .
  • Metabolic interference : Use liver microsome assays to assess stability. For example, CYP3A4-mediated demethylation reduces activity in vivo .
  • Statistical rigor : Apply multivariate analysis (e.g., PCA) to distinguish true bioactivity from assay noise .

Advanced: What strategies are employed to study its structure-activity relationships (SAR) in pharmacological contexts?

SAR studies focus on:

  • Substituent modulation : Compare analogs with varied sulfonamide groups (e.g., N-methyl vs. N-ethyl) to correlate lipophilicity (logP) with dopamine receptor binding .
  • Computational modeling : Docking simulations (AutoDock Vina) predict interactions with D₂ receptor active sites, validated via mutagenesis .
  • Pharmacophore mapping : Identify critical hydrogen-bonding motifs (e.g., sulfonamide S=O with Ser194) using QSAR models .

Advanced: How is this compound quantified in complex matrices (e.g., biological fluids)?

Analytical workflows include:

  • LC-MS/MS : Multiple reaction monitoring (MRM) for transitions like m/z 319 → 152 (LOQ: 0.1 ng/mL in plasma) .
  • Sample preparation : Solid-phase extraction (C18 cartridges) with isotopically labeled internal standards (e.g., ¹³C₆-analog) minimizes matrix effects .
  • Method validation : Follow ICH guidelines for precision (RSD <15%), recovery (>85%), and linearity (R² >0.99) .

Advanced: What experimental designs address its potential polymorphism?

Polymorphism studies require:

  • Crystallization screens : Use solvent/anti-solvent combinations (e.g., acetone/water) to isolate polymorphs .
  • Thermal analysis : DSC/TGA identifies enantiotropic transitions (e.g., Form I → Form II at 120°C) .
  • Bioavailability testing : Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2) .

Basic: What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and respirators for aerosol prevention (NIOSH-approved) .
  • Acute toxicity mitigation : Administer activated charcoal (oral exposure) or saline flush (dermal contact) immediately .
  • Waste disposal : Incinerate at >850°C with alkaline scrubbers to neutralize sulfonamide residues .

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